molecular formula C22H16Cl2N2O3 B15018165 N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No.: B15018165
M. Wt: 427.3 g/mol
InChI Key: GSCFNCUVAKCDIU-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a bicyclic structure containing both benzene and oxazole rings, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. For instance, the use of catalysts such as BF3·Et2O in solvents like 1,4-dioxane at reflux can yield benzoxazole derivatives . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction and various oxidizing agents for oxidation. The reaction conditions, such as temperature, solvent, and catalyst, are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide is unique due to its specific substitution pattern on the benzoxazole ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups adds to its distinct properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N2O3

Molecular Weight

427.3 g/mol

IUPAC Name

N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C22H16Cl2N2O3/c1-12-4-3-5-15(20(12)28-2)21(27)25-17-10-13(6-8-16(17)24)22-26-18-11-14(23)7-9-19(18)29-22/h3-11H,1-2H3,(H,25,27)

InChI Key

GSCFNCUVAKCDIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl)OC

Origin of Product

United States

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